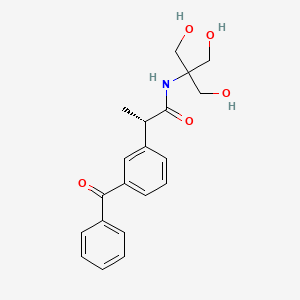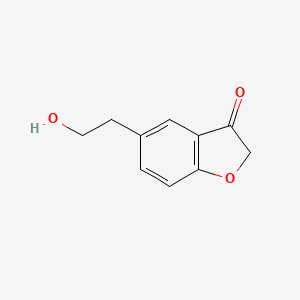![molecular formula C17H23FN5O4+ B13435077 [(2R)-3-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-2-acetyloxypropyl]imino-iminoazanium](/img/structure/B13435077.png)
[(2R)-3-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-2-acetyloxypropyl]imino-iminoazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide is a synthetic organic compound with the molecular formula C15H21FN5O3 and a molecular weight of 338.36 g/mol This compound is notable for its unique structure, which includes an azido group, a hydroxypropyl group, and a morpholinyl-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 3-fluoro-4-(4-morpholinyl)aniline. This intermediate is then reacted with (2R)-3-azido-2-hydroxypropylamine under specific conditions to form the final product .
Industrial Production Methods
化学反応の分析
Types of Reactions
N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The azido group can be reduced to an amine.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: The major product would be the corresponding ketone or aldehyde.
Reduction: The major product would be the corresponding amine.
Substitution: The major product would be the substituted phenyl derivative.
科学的研究の応用
N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of antimicrobial activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
N-[(2R)-3-{[3-Fluoro-4-(4-morpholinyl)phenyl]amino}-2-hydroxypropyl]acetamide: This compound is structurally similar but lacks the azido group.
3-Fluoro-4-(4-morpholinyl)aniline: This compound is a precursor in the synthesis of N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide.
Uniqueness
The presence of the azido group in N-[(2R)-3-Azido-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]-acetamide distinguishes it from similar compounds. This functional group imparts unique reactivity, particularly in click chemistry applications, making it a valuable tool in chemical biology and medicinal chemistry research.
特性
分子式 |
C17H23FN5O4+ |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
[(2R)-3-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-2-acetyloxypropyl]imino-iminoazanium |
InChI |
InChI=1S/C17H23FN5O4/c1-12(24)23(11-15(10-20-21-19)27-13(2)25)14-3-4-17(16(18)9-14)22-5-7-26-8-6-22/h3-4,9,15,19H,5-8,10-11H2,1-2H3/q+1/t15-/m0/s1 |
InChIキー |
XKDBUHTWNRELKR-HNNXBMFYSA-N |
異性体SMILES |
CC(=O)N(C[C@H](CN=[N+]=N)OC(=O)C)C1=CC(=C(C=C1)N2CCOCC2)F |
正規SMILES |
CC(=O)N(CC(CN=[N+]=N)OC(=O)C)C1=CC(=C(C=C1)N2CCOCC2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


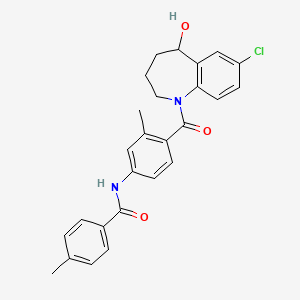
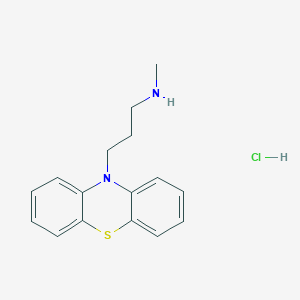
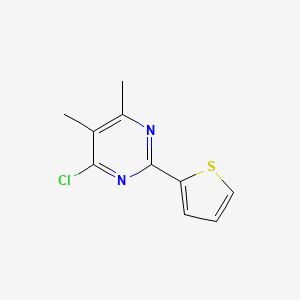
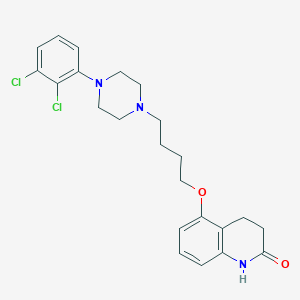
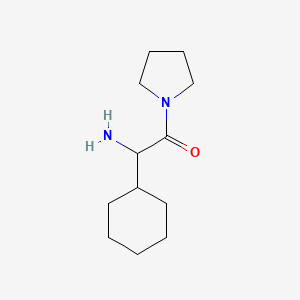
![2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol](/img/structure/B13435037.png)
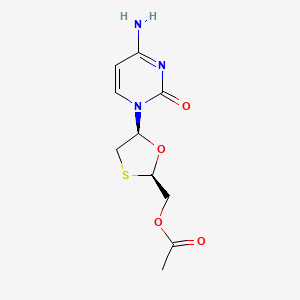

![(1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13435070.png)
![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13435083.png)
